Erythrosine Sodium: A Technical Guide to its Mechanism of Action in Cell Staining
Erythrosine Sodium: A Technical Guide to its Mechanism of Action in Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrosine sodium, also known as Erythrosine B, Acid Red 51, or FD&C Red No. 3, is a versatile xanthene dye with broad applications in biological research, most notably as a vital stain for assessing cell viability.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms governing Erythrosine sodium's function in cell staining. It details the physicochemical principles of membrane exclusion, the dye's interaction with intracellular components, and its utility in various cell types. Furthermore, this document presents quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for laboratory professionals.
Core Mechanism of Action: The Principle of Membrane Exclusion
The primary mechanism by which Erythrosine sodium functions as a vital stain is through the principle of membrane integrity exclusion .[1][4][5]
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Live, Viable Cells: Healthy cells possess an intact and selectively permeable plasma membrane. This membrane acts as a barrier, effectively excluding the polar, negatively charged Erythrosine sodium molecules from entering the cytoplasm.[1][2][5] Consequently, viable cells remain unstained and appear colorless under bright-field microscopy.[1][6]
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Non-Viable, Dead Cells: Cells that have undergone apoptosis or necrosis have compromised plasma membranes.[7] These damaged membranes lose their selective permeability, allowing Erythrosine sodium to freely enter the cell.[1][8]
Once inside a non-viable cell, Erythrosine sodium binds to intracellular proteins, resulting in a distinct pink or red coloration of the dead cells.[9][10] This staining allows for the differentiation and quantification of live versus dead cells in a population.[7]
Physicochemical Properties and Cellular Interaction
Erythrosine sodium (C₂₀H₆I₄Na₂O₅) is a tetraiodofluorescein derivative.[3][11][12] Its chemical structure and resulting polarity are central to its function as a viability dye. The disodium (B8443419) salt is readily soluble in aqueous solutions, forming a negatively charged molecule that cannot passively diffuse across the hydrophobic lipid bilayer of a healthy cell membrane.[2][13]
Studies have shown that Erythrosine B can bind to proteins, a property that contributes to the staining of intracellular components in non-viable cells.[14][15][16] The interaction is primarily with positively charged plasma proteins.[10] This binding is reversible and can be influenced by the presence of other proteins, such as serum albumin in culture media.[2][15][17] The presence of serum may necessitate higher concentrations of the dye for effective staining.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Erythrosine sodium in cell staining applications.
Table 1: Recommended Staining Concentrations
| Cell Type | Erythrosine B Concentration (w/v) | Solvent | Reference |
| Mammalian Cells (general) | 0.02% | Phosphate-Buffered Saline (PBS) | [1] |
| Adherent U2-OS Cells (serum-free) | 0.06% | Cell Culture Media | [2] |
| Adherent U2-OS Cells (with 5% FBS) | 0.2% or higher | Cell Culture Media | [2] |
| Yeast Cells | 0.05% (final concentration) | 0.1M Tris-HCl buffer | [18] |
Table 2: Comparison of Vital Stains
| Feature | Erythrosine B | Trypan Blue |
| Toxicity | Lower, generally considered non-toxic and biosafe | Higher, known to be carcinogenic and cytotoxic |
| Staining Efficiency (Monolayer Cells) | Stains all lethally treated cells | Optimally stains only about 60% of lethally treated cells |
| Interference with Serum Proteins | Lessened binding | Can bind to serum proteins, potentially interfering with staining |
| Stability | More stable at different temperatures and storage conditions | Prone to precipitation, requiring warming or filtering |
| Color | Cherry pink/Red | Blue |
Experimental Protocols
Protocol for Mammalian Cell Viability Assessment
This protocol is adapted for counting mammalian cells using a hemocytometer or an automated cell counter.
Materials:
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Erythrosine B solution (0.02% w/v in PBS)
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Cell suspension
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Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
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Micropipettes and tips
Procedure:
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Harvest and resuspend cells in PBS to obtain a single-cell suspension.
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In a microcentrifuge tube, mix the cell suspension and Erythrosine B solution in a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of 0.02% Erythrosine B).[6][7]
-
Mix the solution gently by pipetting. No incubation time is required.[9]
-
Immediately load the stained cell suspension into a hemocytometer or the appropriate slide for an automated cell counter.
-
Under a microscope (for hemocytometer use), count the number of live (unstained) and dead (pink/red) cells in the central grid.
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Calculate cell viability using the following formula:
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% Viability = (Number of live cells / Total number of cells) x 100
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Protocol for Staining Adherent Mammalian Cells
This protocol is for the terminal staining of adherent cells for visualization and counting.
Materials:
-
Erythrosine B stock solution (e.g., 6% w/v in water)
-
Cell culture plate with adherent cells
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Serum-free cell culture media
Procedure:
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Aspirate the old culture medium from the cells.
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Wash the cells once with serum-free media.
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Add fresh serum-free media to the cells.
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Add the Erythrosine B stock solution to the media to achieve a final concentration of 0.06%.[2] For a 1:100 dilution, add 10 µL of 6% Erythrosine B to 1 mL of media.
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Gently swirl the plate to mix.
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Incubate for 10-15 minutes at 37°C.[2] During this time, non-viable cells will stain intensely, and even some live cells may begin to take up the dye, leading to terminal staining.[2]
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Visualize the cells under a microscope. Dead cells will show pronounced nuclear and faint cytoplasmic staining.[2]
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the core concepts and workflows described in this guide.
Caption: Core mechanism of Erythrosine B as a vital exclusion dye.
Caption: Standard workflow for assessing cell viability with Erythrosine B.
Beyond Viability Staining: Photodynamic Action
It is important for researchers to be aware that Erythrosine B also functions as a photosensitizer.[19][20][21][22] When exposed to light of an appropriate wavelength, Erythrosine B can generate reactive oxygen species (ROS), which are cytotoxic.[19][20][23] This property is exploited in photodynamic therapy (PDT) for killing cancer cells and bacteria.[19][20][21][22] While this mechanism is distinct from its use as a simple viability stain performed under normal laboratory lighting, prolonged exposure to intense light during microscopy could potentially impact cell health.
Conclusion
Erythrosine sodium is a reliable, safe, and effective vital stain for the assessment of cell viability across a range of biological systems.[1][4][5] Its mechanism of action is fundamentally based on the selective permeability of the plasma membrane in live cells, which excludes the dye, while compromised membranes of dead cells allow its entry and subsequent staining of intracellular proteins.[1][5][9] With its advantages over traditional dyes like Trypan Blue, including lower toxicity and greater stability, Erythrosine B is an invaluable tool for researchers in cell biology and drug development.[5][24] This guide provides the foundational knowledge and practical protocols to effectively implement Erythrosine B staining in the laboratory.
References
- 1. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 2. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 3. Erythrosine B | TargetMol [targetmol.com]
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- 6. bionordika.se [bionordika.se]
- 7. Viability dyes: Trypan blue vs Erythrosine B • Hemocytometer [hemocytometer.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
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- 12. Erythrosine | C20H8I4O5 | CID 3259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. The promiscuous protein binding ability of erythrosine B studied by metachromasy (metachromasia) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. escarpmentlabs.com [escarpmentlabs.com]
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- 20. academic.oup.com [academic.oup.com]
- 21. In vitro studies on erythrosine-based photodynamic therapy of malignant and pre-malignant oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
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